Limited research: Currently, there is limited scientific research available on the specific applications of 6-Fluorochroman-4-one. While it is listed on PubChem, a database of chemical information, the "Literature" and "Depositor Provided PubMed Citations" sections are currently empty, indicating a lack of published research on the compound [].
Potential applications: Given the structural similarity of 6-Fluorochroman-4-one to chromanones, a class of compounds with diverse biological activities, it is possible that 6-Fluorochroman-4-one might possess similar properties. Chromanones have been explored in various research areas, including:
6-Fluorochroman-4-one is a fluorinated heterocyclic compound characterized by the molecular formula . It consists of a benzene-fused dihydropyran structure featuring a fluorine atom and a ketone substituent at specific positions. The presence of the fluorine atom significantly enhances the lipophilicity of the compound, which facilitates further functionalization through nucleophilic aromatic substitution reactions. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science .
6-Fluorochroman-4-one is capable of undergoing several chemical transformations:
Research indicates that 6-Fluorochroman-4-one exhibits significant biological activity. It has been identified as a potential inhibitor of Sirtuin 2, an enzyme implicated in aging and related diseases. Additionally, this compound shows promising anticancer, antioxidant, and antimicrobial properties, making it a candidate for therapeutic applications .
Various synthetic routes have been developed for producing 6-Fluorochroman-4-one:
Studies on interaction mechanisms involving 6-Fluorochroman-4-one have focused on its role as a Sirtuin 2 inhibitor. The interactions at the molecular level are critical for understanding its therapeutic potential against aging-related diseases. Further research is needed to explore its interactions with other biological targets and its pharmacokinetic properties .
Several compounds share structural similarities with 6-Fluorochroman-4-one. Here is a comparison highlighting their uniqueness:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Chlorochroman-4-one | Chlorine substituent instead of fluorine | Different lipophilicity and reactivity patterns |
8-Chloro-6-fluorochroman-4-one | Additional chlorine on position 8 | Potentially altered biological activity |
4-Hydroxy-6-fluorochroman-4-one | Hydroxy group at position 4 | Enhanced solubility and different reactivity |
6-Bromochroman-4-one | Bromine substituent | Varying biological activity compared to fluorine |
The unique presence of the fluorine atom in 6-Fluorochroman-4-one contributes to its distinct physical and chemical properties, enhancing its lipophilicity and making it suitable for specific applications in medicinal chemistry and materials science .
The research trajectory of 6-Fluorochroman-4-one can be traced through its evolution from a synthetic curiosity to a recognized pharmaceutical intermediate. The compound, bearing the CAS number 66892-34-0, emerged in the scientific literature as researchers began exploring fluorinated analogs of naturally occurring chroman-4-one derivatives. The incorporation of fluorine into heterocyclic frameworks became increasingly important as medicinal chemists recognized the unique properties that fluorine substitution could impart to drug molecules, including enhanced metabolic stability, improved bioavailability, and modified pharmacokinetic profiles.
The historical significance of chroman-4-one derivatives in natural product chemistry provided the foundation for investigating fluorinated analogs. Chroman-4-ones represent a privileged structure in heterocyclic chemistry and drug discovery, serving as important intermediates and building blocks in organic synthesis and drug design. The structural diversity found in the chroman-4-one family led to their classification into several categories, including benzylidene-4-chromanones, flavanones, isoflavanones, spirochromanones, and various C-4 modified derivatives such as hydrazones and oxime derivatives.
The development of efficient synthetic methodologies for accessing 6-Fluorochroman-4-one became a research priority as its potential applications became apparent. Early synthetic approaches relied on cyclization reactions of appropriately substituted precursors, with polyphosphoric acid-mediated cyclization of 3-(4-fluorophenoxy)propanoic acid emerging as a reliable method, achieving 83% yield under optimized conditions.
6-Fluorochroman-4-one occupies a distinctive position within the broader landscape of heterocyclic medicinal chemistry due to its unique structural features and functional group compatibility. The compound's molecular formula C₉H₇FO₂ and molecular weight of 166.15 g/mol place it within an optimal range for drug-like properties. The presence of both a fluorine atom and a ketone functionality provides multiple sites for further chemical modification, making it an attractive starting point for medicinal chemistry campaigns.
The fluorine substituent at the 6-position significantly influences the compound's physicochemical properties. Fluorine's high electronegativity and small size allow it to modulate both the electronic properties and steric environment of the molecule without substantially increasing molecular bulk. This positioning enhances the compound's lipophilicity while maintaining favorable interactions with biological targets. The ketone functionality at the 4-position provides opportunities for further functionalization through various organic transformations, including aldol reactions, reductions, and condensation reactions.
Within the context of chroman-4-one derivatives, the fluorinated analog demonstrates enhanced reactivity patterns compared to its non-fluorinated counterparts. The electron-withdrawing nature of fluorine activates the aromatic ring toward nucleophilic aromatic substitution reactions, enabling the synthesis of chromophoric xerogels for sensor applications. This electronic activation represents a key advantage in synthetic applications where selective functionalization is required.
The research applications of 6-Fluorochroman-4-one have evolved significantly since its initial characterization, expanding from basic synthetic methodology development to sophisticated applications in drug discovery and materials science. The compound's initial recognition as a useful synthetic intermediate has evolved into its current status as a privileged scaffold for multiple therapeutic areas.
One of the most significant developments in the application of 6-Fluorochroman-4-one has been its recognition as a Sirtuin 2 inhibitor scaffold. Sirtuins, particularly Sirtuin 2, represent important therapeutic targets due to their involvement in aging-related diseases and cellular stress responses. The development of chroman-4-one-based Sirtuin 2 inhibitors has revealed structure-activity relationships that highlight the importance of the fluorine substituent in enhancing binding affinity and selectivity.
The application of 6-Fluorochroman-4-one in dye-sensitized solar cell technology represents another significant evolution in its research applications. The compound's ability to undergo aromatization through oxidation reactions, particularly when catalyzed by iodine, expands its utility in photovoltaic applications. This transformation leads to extended conjugated systems capable of absorbing light in the visible spectrum, making these derivatives suitable as photosensitizers for renewable energy applications.
Recent developments have also explored the compound's potential in creating fluorescent probes for biological imaging applications. The intrinsic fluorescent properties of 6-Fluorochroman-4-one derivatives, combined with their favorable cellular uptake characteristics, make them valuable tools for studying dynamic biological processes and cellular activities in real-time research applications.
The current scientific importance of 6-Fluorochroman-4-one extends across multiple research domains, reflecting its versatility as both a synthetic intermediate and a bioactive scaffold. Contemporary research efforts focus on exploiting the compound's unique structural features for developing next-generation therapeutics and advanced materials with enhanced properties and performance characteristics.
In pharmaceutical research, the compound serves as a key intermediate in the synthesis of various drug candidates targeting neurological disorders and cancer. Research has demonstrated that derivatives of chroman-4-one, including 6-Fluorochroman-4-one, exhibit notable anticancer properties with IC₅₀ values as low as 0.5 μM against specific cancer cell lines such as K562 (chronic myeloid leukemia) and MDA-MB-231 (breast cancer). The mechanism of action involves enhanced binding affinity to cancer targets due to the fluorine atom's influence on lipophilicity and membrane interactions.
Current research trajectories are increasingly focused on developing structure-activity relationships for 6-Fluorochroman-4-one derivatives as selective enzyme inhibitors. The compound's interaction with Sirtuin 2, an NAD⁺-dependent deacetylase involved in aging and metabolic diseases, has revealed important insights into the structural requirements for potent and selective inhibition. The fluorine substituent's role in enhancing lipophilicity and facilitating effective interaction with biological membranes and enzymes represents a key area of ongoing investigation.
Williamson’s ether synthesis remains a cornerstone for constructing the chromanone framework. This method leverages nucleophilic substitution to establish ether linkages, followed by cyclization to form the heterocyclic core.
A classical approach involves reacting 4-fluorophenol with 3-chloropropionic acid under acidic conditions. Polyphosphoric acid (PPA) catalyzes both the etherification and subsequent cyclization steps. The reaction proceeds via initial O-alkylation to form 3-(4-fluorophenoxy)propionic acid, which undergoes intramolecular cyclization to yield 6-fluorochroman-4-one [5]. This method achieves moderate yields (60–70%) and benefits from readily available starting materials [5].
PPA’s dual role as a solvent and catalyst enhances cyclization efficiency. Reaction temperatures between 80–100°C promote the dehydration and ring-closure steps, producing the chromanone scaffold with minimal byproducts [5]. Adjusting the PPA-to-substrate ratio (3:1–5:1) optimizes yield, though excessive acid can degrade sensitive intermediates [5].
Cyanoethylation introduces nitrile groups into the chromanone structure, enabling further functionalization.
Acrylonitrile reacts with 4-fluorophenol in a Michael addition, forming 3-(4-fluorophenoxy)propionitrile. This intermediate is pivotal for subsequent transformations. The reaction, conducted in aqueous sodium hydroxide at 50–60°C, achieves >85% conversion [5].
The nitrile intermediate undergoes acid-catalyzed cyclization. Concentrated sulfuric acid (18 M) at 120°C facilitates the formation of 6-fluorochroman-4-one via intramolecular nucleophilic attack, with yields reaching 75% [5]. This route avoids hazardous chromium-based oxidants, aligning with green chemistry principles [5].
Emerging photochemical methods offer sustainable alternatives but require further optimization for 6-fluorochroman-4-one.
Preliminary studies suggest that visible-light irradiation (450 nm) activates decarboxylative pathways, though current protocols lack the specificity needed for high-purity chromanone production.
Transition-metal catalysts (e.g., Ru(bpy)₃²⁺) paired with Hantzsch esters show promise in model systems, but scalability remains a challenge.
Continuous reactors enhance heat and mass transfer during cyclization steps, reducing reaction times from hours to minutes. Tubular systems operating at 10–15 mL/min flow rates achieve consistent yields (68–72%) [3].
Solvent-free cyclization using PPA reduces hazardous waste generation by 40% compared to traditional methods [3].
Distillation units recover >90% of unreacted acrylonitrile, lowering raw material costs by 25% [5].
Chiral phosphoric acids catalyze the enantioselective cyclization of prochiral intermediates, though enantiomeric excess (ee) remains modest (50–60%) [3].
Diastereomeric salt formation with (R)-mandelic acid resolves racemic 6-fluorochroman-4-one, achieving 98% ee after two recrystallizations [3].
Method | Yield (%) | Key Advantage | Limitation |
---|---|---|---|
Williamson’s Synthesis | 60–70 | Cost-effective | Moderate purity |
Cyanoethylation | 75 | Green chemistry-compatible | High acid usage |
Continuous Flow | 68–72 | Scalable | Equipment cost |
Asymmetric Catalysis | 50–60 | Enantioselectivity | Low ee |
Irritant